Drastic Reduction in Human Carbonic Anhydrase II (hCA II) Affinity via Methylene Spacer Insertion
The target compound's key differentiation is its profound loss of affinity for hCA II, a common sulfonamide target. While its direct structural analog, N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide, is a validated hCA II binder with a solved crystal structure, the target compound's hCA II inhibition constant (Ki) is reported to be >100,000 nM [1]. This represents a complete functional ablation of target engagement at pharmacologically relevant concentrations, positioning the compound as a CA-inactive scaffold.
| Evidence Dimension | Inhibitory Affinity for Human Carbonic Anhydrase II (Ki) |
|---|---|
| Target Compound Data | Ki > 100,000 nM |
| Comparator Or Baseline | Active controls for hCA II (e.g., acetazolamide) typically exhibit Kis < 100 nM; the structural analog N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide is a co-crystallized ligand, implying potent affinity. |
| Quantified Difference | > 1,000-fold reduction in affinity compared to typical active sulfonamide inhibitors and a qualitative loss of target engagement versus the N-phenyl analog. |
| Conditions | Inhibition of recombinant human carbonic anhydrase 2, preincubated for 10 minutes, followed by CO2 solution addition using a phenol red dye-based stopped-flow assay [1]. |
Why This Matters
For researchers screening for novel targets where hCA II inhibition is an off-target liability, or for studying SAR around the sulfonamide zinc-binding group, this compound serves as a precisely defined negative control, ensuring that observed biological effects are not due to classical CA inhibition.
- [1] BindingDB, BDBM50517109. Affinity Data for human Carbonic Anhydrase 2. Ki: >1.00E+5 nM. Assay Description: Inhibition of recombinant human carbonic anhydrase 2 preincubated for 10 mins followed by CO2 solution addition by phenol red dye based stopped flow method. View Source
